molecular formula C12H8F3N B14772191 4,4',6-Trifluorobiphenyl-3-amine

4,4',6-Trifluorobiphenyl-3-amine

Cat. No.: B14772191
M. Wt: 223.19 g/mol
InChI Key: WCHZHEZDWNWXBQ-UHFFFAOYSA-N
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Description

4,4’,6-Trifluorobiphenyl-3-amine is a chemical compound with the molecular formula C12H8F3N and a molecular weight of 223.2 g/mol . It is a derivative of biphenyl, where three fluorine atoms are substituted at the 4, 4’, and 6 positions, and an amine group is attached at the 3 position. This compound is used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,6-Trifluorobiphenyl-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of 4,4’,6-Trifluorobiphenyl-3-amine involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,4’,6-Trifluorobiphenyl-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’,6-Trifluorobiphenyl-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4’,6-Trifluorobiphenyl-3-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,6-Trifluorobiphenyl-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The positioning of fluorine atoms and the amine group allows for targeted interactions with molecular targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

2,4-difluoro-5-(4-fluorophenyl)aniline

InChI

InChI=1S/C12H8F3N/c13-8-3-1-7(2-4-8)9-5-12(16)11(15)6-10(9)14/h1-6H,16H2

InChI Key

WCHZHEZDWNWXBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2F)F)N)F

Origin of Product

United States

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